molecular formula C12H20ClNO B594163 3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) CAS No. 4865-62-7

3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry)

カタログ番号: B594163
CAS番号: 4865-62-7
分子量: 229.8
InChIキー: KHXAWXPKWFWNPE-IYJPBCIQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Discovery of 3,4-Dimethylmethcathinone

The parent compound 3,4-dimethylmethcathinone was first reported in 2010 as a designer drug analogue of mephedrone, representing a direct response to the widespread banning of mephedrone following its extensive abuse across Europe and other regions globally. This emergence occurred during a period of rapid expansion in the synthetic cathinone market, which began in the mid-2000s with the appearance of methylone in 2005 as the first synthetic cathinone reported to the European Monitoring Centre on Drugs and Drug Addiction. The development of 3,4-dimethylmethcathinone followed established patterns in designer drug synthesis, where structural modifications to existing compounds were implemented to circumvent legal restrictions while potentially maintaining desired pharmacological properties.

The identification and characterization of 3,4-dimethylmethcathinone occurred within the broader context of synthetic cathinone research that had been developing since the prototype cathinone was recognized as the principal active ingredient in the khat plant (Catha edulis). The systematic study of cathinone derivatives gained momentum following the emergence of mephedrone (4-methylmethcathinone) in 2007, which was first reported in Israel before spreading to other countries including Australia, Scandinavia, Ireland, and the United Kingdom. This historical progression demonstrates how 3,4-dimethylmethcathinone emerged as part of a continuous evolution in synthetic cathinone development, with its metabolites subsequently requiring detailed characterization for forensic and analytical purposes.

The detection and analytical characterization of 3,4-dimethylmethcathinone has been documented in seized materials from Australia, indicating its presence in illicit drug markets. Comprehensive analytical differentiation studies have been conducted to distinguish 3,4-dimethylmethcathinone from its positional isomers, including 2,3-dimethylmethcathinone, 2,4-dimethylmethcathinone, 2,5-dimethylmethcathinone, 3,5-dimethylmethcathinone, and 2,6-dimethylmethcathinone, using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance techniques. These analytical developments have been crucial for understanding the metabolic products that arise from 3,4-dimethylmethcathinone biotransformation.

Structural Relationship to Cathinone Family

The 3,4-dimethylmethcathinone metabolite with pseudoephedrine stereochemistry maintains fundamental structural relationships to the broader cathinone family while exhibiting distinctive modifications that alter its chemical properties. Synthetic cathinones are classified as β-keto phenethylamines and are chemically similar to amphetamine and methamphetamine, with cathinone serving as the prototype from which numerous synthetic derivatives have been developed. The parent compound 3,4-dimethylmethcathinone belongs to this family through its β-keto functionality and phenethylamine backbone, featuring methyl substitutions at the 3 and 4 positions of the aromatic ring.

The metabolic conversion that produces the pseudoephedrine stereochemistry metabolite involves the reduction of the β-keto group to a β-hydroxyl group, fundamentally altering the compound's classification from a cathinone to a β-hydroxyamphetamine derivative. This transformation represents a critical biotransformation pathway wherein the ketone functionality is enzymatically reduced to create a secondary alcohol, resulting in the formation of stereoisomers that correspond to the configuration found in pseudoephedrine. The compound exists as an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, directly paralleling the stereochemical arrangement present in pseudoephedrine.

The structural relationship between 3,4-dimethylmethcathinone and its β-hydroxy metabolite demonstrates the interconnected nature of cathinone and β-hydroxyamphetamine families. While cathinones are characterized by their β-keto functionality, β-hydroxyamphetamines are distinguished by their β-hydroxyl groups, which significantly impact their physicochemical properties. The presence of the β-hydroxyl group increases hydrophilicity and reduces lipophilicity compared to the parent cathinone, following established patterns observed in other β-hydroxyamphetamine derivatives. This structural modification affects the compound's ability to cross biological membranes and influences its distribution properties within biological systems.

Nomenclature and Chemical Identity

The systematic nomenclature of 3,4-dimethylmethcathinone metabolite with pseudoephedrine stereochemistry reflects its complex structural characteristics and stereochemical configuration. According to International Union of Pure and Applied Chemistry conventions, the compound is designated as 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol, incorporating the hydroxyl functionality that distinguishes it from the parent ketone. The molecular formula C₁₂H₁₉NO represents the addition of two hydrogen atoms compared to the parent 3,4-dimethylmethcathinone (C₁₂H₁₇NO), reflecting the reduction of the carbonyl group to a secondary alcohol.

Alternative nomenclature systems describe this compound using various descriptive terms that emphasize different aspects of its chemical structure. The compound may be referred to as threo-3,4-dimethyl-α-[1-(methylamino)ethyl]-benzyl alcohol monohydrochloride, highlighting the threo stereochemical relationship between the substituents. Additional synonyms include 3,4-dimethylmethcathinone metabolite and various abbreviations that reference its structural relationship to the parent compound. The Chemical Abstracts Service number 4865-61-6 provides a unique identifier for this specific stereochemical form.

Chemical Property Value Source
Molecular Formula C₁₂H₁₉NO·HCl
Molecular Weight 229.8 g/mol
CAS Number 4865-61-6
IUPAC Name 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol
Stereochemistry (±)-Pseudoephedrine configuration

Position Within β-Hydroxyamphetamine Derivatives

The 3,4-dimethylmethcathinone metabolite with pseudoephedrine stereochemistry occupies a specific position within the extensive family of β-hydroxyamphetamine derivatives, which are also known as substituted phenylisopropanolamines, phenylpropanolamines, norephedrines, or cathinols. These compounds represent derivatives of β-hydroxyamphetamine that incorporate various chemical substituents, creating a diverse class of substances with distinct pharmacological and physicochemical properties. The metabolite's classification within this family is determined by its β-hydroxyl functionality combined with the specific pattern of aromatic substitution present in the 3,4-dimethyl configuration.

Within the β-hydroxyamphetamine classification system, the 3,4-dimethylmethcathinone metabolite represents a compound with multiple substitutions relative to the basic β-hydroxyamphetamine structure. The presence of two methyl groups on the aromatic ring at positions 3 and 4, combined with N-methylation of the amino group, positions this compound among the more highly substituted members of the β-hydroxyamphetamine family. This substitution pattern distinguishes it from simpler β-hydroxyamphetamine derivatives such as phenylpropanolamine (norephedrine) and cathine, which lack the aromatic methyl substitutions.

The physicochemical properties of the 3,4-dimethylmethcathinone metabolite reflect typical characteristics of β-hydroxyamphetamine derivatives, particularly increased hydrophilicity compared to corresponding amphetamine analogues. The β-hydroxyl group contributes to enhanced water solubility and reduced ability to cross lipid membranes, following established patterns observed throughout the β-hydroxyamphetamine family. These properties influence the compound's biological distribution and clearance characteristics, with β-hydroxyamphetamines generally showing greater peripheral selectivity compared to their amphetamine counterparts due to reduced blood-brain barrier penetration.

特性

IUPAC Name

(1R,2R)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,12-14H,1-4H3;1H/t10-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXAWXPKWFWNPE-IYJPBCIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)NC)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]([C@@H](C)NC)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Chemical Reduction

Sodium borohydride (NaBH₄) in methanol reduces the β-keto group of 3,4-DMMC to a β-hydroxy group. The reaction proceeds at room temperature, yielding a racemic mixture of (1R,2S)- and (1S,2R)-diastereomers, corresponding to (±)-pseudoephedrine stereochemistry.

Reaction Conditions

  • Substrate: 3,4-DMMC free base (100 mg)

  • Reducing Agent: NaBH₄ (2 equivalents)

  • Solvent: Methanol (10 mL)

  • Time: 2 hours

The product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by nuclear magnetic resonance (NMR). Key proton signals include a methine quartet at δ 3.93–4.19 ppm and a methyl doublet at δ 1.19–1.35 ppm.

Metabolic Pathways

In vivo studies identify carbonyl reduction as the major metabolic pathway for 3,4-DMMC. Human hepatocyte assays show that the metabolite forms via hepatic enzymes, predominantly alcohol dehydrogenase (ADH). The diastereomers are partially conjugated as glucuronides, which are hydrolyzed enzymatically for detection.

Stereochemical Considerations

The (±)-pseudoephedrine configuration arises from non-stereoselective reduction of the β-keto group. Key findings include:

  • Racemic Formation : NaBH₄ reduction produces equal amounts of (1R,2S) and (1S,2R) diastereomers, confirmed by chiral chromatography.

  • Stereochemical Stability : The β-hydroxy group resists epimerization under physiological conditions, ensuring metabolic integrity.

X-ray crystallography of analogous chlorodeoxyephedrines reveals that hydrogen bonding between the hydroxyl and amine groups stabilizes the pseudoephedrine conformation. This explains the predominance of the staggered conformation in the metabolite.

Hydrochloride Salt Formation

The free base metabolite is converted to its hydrochloride salt using hydrogen chloride (HCl) gas in anhydrous ether:

Procedure

  • Dissolve the free base (50 mg) in ether (5 mL).

  • Bubble HCl gas through the solution until precipitation ceases.

  • Filter and wash the precipitate with cold ether.

The hydrochloride salt exhibits improved solubility in polar solvents (e.g., 20 mg/mL in DMSO).

Analytical Characterization

Spectral Data

  • GC-MS : Retention time = 12.4 min (HP-5MS column); molecular ion at m/z 191 [M]⁺.

  • FTIR : O-H stretch at 3,300 cm⁻¹, N-H bend at 1,600 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.0 Hz, 1H, ArH), 4.10 (q, J = 6.5 Hz, 1H, CH), 2.45 (s, 3H, NCH₃).

Differentiation from Positional Isomers

GC retention times and MS fragmentation patterns distinguish the 3,4-dimethyl metabolite from its 2,3-, 2,4-, and 2,5-isomers. For example, the 2,5-isomer elutes at 11.8 min and lacks the m/z 91 (tropylium) ion.

Challenges and Limitations

  • Steric Hindrance : Synthesis of 2,6-dimethyl analogues fails due to steric clashes during Grignard formation.

  • Low Yield : The metabolite’s synthesis yields ~40% after purification, necessitating scalable optimization .

化学反応の分析

Types of Reactions

3,4-Dimethylmethcathinone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Various nucleophiles can substitute the methyl groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, demethylated compounds, and various substituted analogs.

科学的研究の応用

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.

    Biology: Investigated for its effects on neurotransmitter systems and potential neurotoxicity.

    Medicine: Explored for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of synthetic cathinones.

    Industry: Utilized in the development of new psychoactive substances and in forensic toxicology for drug testing.

作用機序

The mechanism of action of 3,4-Dimethylmethcathinone involves the inhibition of monoamine transporters, particularly the serotonin transporter. This leads to increased levels of serotonin, dopamine, and norepinephrine in the synaptic cleft, resulting in stimulant and psychoactive effects. The compound also interacts with adrenergic receptors, contributing to its overall pharmacological profile.

類似化合物との比較

4-Methylephedrine

  • Structure : Features a 4-methyl substitution on the phenyl ring instead of 3,4-dimethyl.
  • Molecular Weight (MW): 180.3 g/mol, identical to 3,4-dimethylmethcathinone metabolite due to similar substituents.
  • Fragmentation Pattern: Dominant fragment at m/z 162.1 (vs. m/z 104.9 for 3,4-dimethylmethcathinone), indicating differences in cleavage pathways under mass spectrometry .

4-Fluoromethcathinone

  • Structure : Substitutes a fluorine atom at the 4-position instead of methyl groups.
  • MW : 182.2 g/mol, slightly higher due to fluorine’s atomic mass.
  • Retention Time: 3.23 minutes under liquid chromatography (LC) conditions, shorter than 3,4-dimethylmethcathinone’s 4.33 minutes, reflecting altered hydrophobicity .

Norpseudoephedrine Metabolite

  • Structure: Lacks the N-methyl group present in methcathinones.
  • MW: 182.0 g/mol, with a fragment at m/z 164.2, distinct from 3,4-dimethylmethcathinone’s fragmentation profile .

Pharmacological and Forensic Relevance

  • Pseudoephedrine Derivatives: Parent compounds like pseudoephedrine hydrochloride (CAS 345-78-8) are well-characterized decongestants with adrenergic activity .
  • Metabolic Pathways: Unlike pseudoephedrine, which undergoes hepatic metabolism to inactive products, methcathinone analogs like 3,4-dimethylmethcathinone may produce active metabolites contributing to prolonged effects .

Analytical Differentiation

Chromatographic and mass spectrometric parameters are critical for distinguishing these compounds in forensic toxicology:

Compound Molecular Weight (g/mol) Key Fragment (m/z) Retention Time (min) Source
3,4-Dimethylmethcathinone metabolite 180.3 104.9 4.33
4-Methylephedrine 180.3 162.1 3.94
4-Fluoromethcathinone 182.2 164.0 3.23
Norpseudoephedrine metabolite 182.0 164.2 2.36

Chromatographic Conditions

  • 3,4-Dimethylmethcathinone: Analyzed using sodium perchlorate buffer (pH 2.7) with methanol gradients, achieving baseline separation from impurities .
  • Pseudoephedrine-Related Compounds : Triethylamine-phosphate buffers (pH 3.0) are employed to resolve stereoisomers and degradation products .

Research Findings and Implications

  • Forensic Detection: LC-MS/MS methods with transitions like m/z 180.3 → 104.9 are validated for identifying 3,4-dimethylmethcathinone in biological matrices, with limits of detection (LOD) ≤50 ng/mL .
  • Stereochemical Impact : The (±)-pseudoephedrine configuration may influence receptor binding kinetics, as seen in studies of pseudoephedrine’s enantiomers .
  • Regulatory Challenges : Structural similarities to legally controlled substances (e.g., pseudoephedrine) complicate regulatory classification, necessitating advanced analytical differentiation .

生物活性

3,4-Dimethylmethcathinone (3,4-DMMC) is a synthetic cathinone that has garnered attention due to its psychoactive properties and potential for abuse. This article explores its biological activity, metabolism, and toxicological implications, supported by data tables and case studies.

Overview of 3,4-Dimethylmethcathinone

3,4-DMMC is structurally related to other stimulants such as methcathinone and mephedrone. It acts primarily as a sympathomimetic agent, influencing neurotransmitter systems in the brain. Its mechanism of action involves the inhibition of monoamine transporters and the release of dopamine (DA), serotonin (5-HT), and norepinephrine (NA) .

The pharmacodynamics of 3,4-DMMC are characterized by:

  • Dopaminergic Activity : Inhibition of dopamine transporter (DAT) leading to increased DA levels in the synaptic cleft.
  • Serotonergic Activity : Moderate release of serotonin and inhibition of serotonin transporter (SERT).
  • Noradrenergic Activity : Inhibition of norepinephrine transporter (NAT) and significant release of norepinephrine .

Metabolic Pathways

The metabolism of 3,4-DMMC involves several pathways:

  • Phase I Reactions : Include N-demethylation, β-keto-reduction, hydroxylation, and oxidation.
  • Phase II Reactions : Result in glucuronidation or sulfation for enhanced water solubility .

Biodistribution Studies

In animal studies, 3,4-DMMC demonstrated rapid biodistribution across various tissues:

  • High Concentrations Found In :
    • Spleen
    • Lungs
    • Kidneys
    • Brain

After 24 hours, the primary excretion route was via urine, with several metabolites identified .

TissueConcentration After 1 HourExcretion After 24 Hours
SpleenHighAbsent
LungsHighAbsent
KidneysHighAbsent
BrainHighAbsent
UrineAbsentPresent

Case Studies

A notable case study highlighted a fatal incident involving 3,4-DMMC where post-mortem blood analysis revealed a concentration of 1250 ng/mL . This underscores the potential for toxicity associated with high doses.

Biochemical Markers

In vivo studies on Wistar rats indicated that exposure to 3,4-DMMC led to alterations in liver function markers such as:

  • Alanine transaminase (ALT)
  • Lactate dehydrogenase (LDH)
  • Alkaline phosphatase (ALP)
  • Gamma-glutamyl transpeptidase (GGT)
  • Aspartate transaminase (AST)

These biochemical changes were dose-dependent and linked to oxidative stress parameters .

Q & A

Basic: What chromatographic methods are recommended for detecting 3,4-Dimethylmethcathinone (3,4-DMMC) and its metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

  • Column : Reversed-phase C18 columns (e.g., 2.1 × 100 mm, 3.5 µm) for metabolite separation .
  • Mobile Phase : A gradient of methanol and aqueous buffer (e.g., 0.1% formic acid) to optimize retention times .
  • Detection : Use transitions like m/z 180.3 → 104.9 for 3,4-DMMC and m/z 162.1 → 147.1 for norephedrine metabolites, with collision energies of 35–50 eV .
  • Validation : System suitability criteria (e.g., resolution ≥1.7 between pseudoephedrine and ephedrone) ensure reproducibility .

Advanced: How can stereochemical differences in (±)-pseudoephedrine-containing metabolites be resolved during analysis?

Stereoisomer separation requires:

  • Chiral Columns : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to differentiate enantiomers .
  • Mobile Phase Optimization : Triethylamine-phosphoric acid buffer (pH 6.8) improves resolution of ephedrine and pseudoephedrine derivatives .
  • System Suitability : Ensure resolution (R) ≥1.7 between pseudoephedrine and ephedrone using dual-column setups (e.g., L6 and L11 columns in series) .

Basic: What sample preparation techniques are optimal for extracting 3,4-DMMC metabolites from blood or urine?

  • Liquid-Liquid Extraction (LLE) : Use methylene chloride and sodium hydroxide (1 N) for basic compounds, followed by filtration with sodium sulfate to remove residual water .
  • Sonication : For solid matrices (e.g., tablets), sonicate in methanol at 40°C for 60 minutes to enhance dissolution .
  • Solid-Phase Extraction (SPE) : C18 cartridges with methanol elution improve recovery rates for polar metabolites .

Advanced: How should researchers address discrepancies in reported metabolic pathways of 3,4-DMMC across studies?

  • Cross-Validation : Combine LC-MS/MS with high-resolution mass spectrometry (HRMS) to confirm metabolite structures via exact mass measurements (e.g., ±2 ppm) .
  • In Silico Tools : Use predictive software (e.g., Meteor, BioTransformer) to model phase I/II metabolism and compare with experimental data .
  • Controlled In Vivo Studies : Administer deuterated analogs to track metabolic stability and pathway dominance in animal models .

Basic: Which mass spectrometry transitions are most specific for identifying 3,4-DMMC and its major metabolites?

  • Parent Compound : m/z 180.3 → 104.9 (CE: 36 eV) .
  • Primary Metabolites :
    • Norephedrine: m/z 162.3 → 147.1 (CE: 29 eV) .
    • Norpseudoephedrine: m/z 164.2 → 147.1 (CE: 26 eV) .
  • Validation : Compare retention times and ion ratios against certified reference materials (CRMs) .

Advanced: What strategies differentiate co-eluting cathinone derivatives during simultaneous quantification?

  • Orthogonal Chromatography : Pair HILIC (hydrophilic interaction) with reversed-phase LC to resolve polar vs. non-polar analogs .
  • MS/MS Spectral Libraries : Use fragmentation pattern matching (e.g., neutral loss of 44 Da for demethylation) to confirm identities .
  • Ion Mobility Spectrometry (IMS) : Separate isomers based on collision cross-section (CCS) differences .

Basic: How is the purity of synthetic 3,4-DMMC hydrochloride verified in research settings?

  • Titration : Dissolve in glacial acetic acid and titrate with 0.1 N perchloric acid to quantify HCl content (20.17 mg equivalence per mL) .
  • HPLC-UV : Use a C18 column with triethylamine-phosphoric acid buffer (pH 6.8) and methanol (90:10) to assess impurity profiles .

Advanced: What in vitro models are suitable for studying 3,4-DMMC’s neuropharmacological effects?

  • Receptor Binding Assays : Screen for affinity at monoamine transporters (SERT, NET, DAT) using radiolabeled ligands (e.g., [³H]-citalopram) .
  • Microdialysis : Measure extracellular dopamine/serotonin levels in rat brain slices exposed to 3,4-DMMC (1–100 µM) .
  • CYP Inhibition Studies : Incubate with human liver microsomes to identify cytochrome P450 interactions (e.g., CYP2D6) .

Basic: What dissolution testing protocols apply to pseudoephedrine hydrochloride formulations?

  • Apparatus : USP Apparatus 2 (paddle) at 50 RPM in 900 mL phosphate buffer (pH 6.8) .
  • Sampling : Collect at 45 min, 2 h, 4 h, and 12 h; quantify via HPLC with 215 nm detection .
  • Acceptance Criteria : ≥80% dissolved at 45 min (Q) for immediate-release layers .

Advanced: How can researchers mitigate matrix interference in LC-MS/MS analysis of 3,4-DMMC metabolites?

  • Matrix-Matched Calibration : Prepare standards in blank biological fluid (e.g., drug-free urine) to account for ion suppression .
  • Dilute-and-Shoot : Dilute samples 1:10 with methanol to reduce phospholipid content .
  • Post-Column Infusion : Monitor ion suppression zones and adjust gradient elution to avoid them .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry)
Reactant of Route 2
Reactant of Route 2
3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。